

A Technical Guide to the Natural Abundance and Isotopic Mass of Nickel-62

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Compound of Interest

Compound Name: NICKEL-62

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This technical guide provides an in-depth overview of **Nickel-62** (^{62}Ni), focusing on its natural abundance and isotopic mass. It includes a summary of key data, a detailed description of the experimental protocols used for its characterization, and a visualization of the analytical workflow. This document is intended to serve as a core reference for professionals in research and development who require precise data on this stable isotope.

Core Properties of Nickel-62

Nickel-62 is one of five stable isotopes of the element nickel.[1] It is distinguished in nuclear physics as the nuclide with the highest nuclear binding energy per nucleon of any known isotope, measured at approximately 8.795 MeV.[2] This property signifies its exceptional thermodynamic stability.[2] Despite being the most stable nuclide, it is not the most abundant of the nickel isotopes, a fact attributed to the mechanisms of stellar nucleosynthesis which favor the production of Nickel-58.[3][4]

Data Presentation: Isotopic Properties of Stable Nickel Isotopes

The precise determination of isotopic masses and abundances is critical for various applications, including isotope dilution mass spectrometry, geological dating, and metabolic studies. The values presented below are derived from high-precision measurements, primarily using mass spectrometry calibrated against certified reference materials.[5]

| Isotope | Isotopic Mass (u) | Natural Abundance (Atom %) |
|------------------|-------------------|----------------------------|
| ⁵⁸ Ni | 57.93534241 | 68.076886 ± 0.005919 |
| ⁶⁰ Ni | 59.93078588 | 26.223146 ± 0.005144 |
| ⁶¹ Ni | 60.93105557 | 1.139894 ± 0.000433 |
| ⁶² Ni | 61.92834537 | 3.634528 ± 0.001142 |
| ⁶⁴ Ni | 63.927966 | 0.925546 ± 0.000599 |

Table 1: Isotopic mass and natural abundance of the five stable isotopes of nickel. Mass data is based on the 2020 Atomic Mass Evaluation (AME2020)[\[2\]](#) and abundance data is from the National Institute of Standards and Technology (NIST) SRM 986.[\[5\]](#)[\[6\]](#)

Experimental Protocols for Isotope Determination

The experimental determination of the natural abundance and isotopic mass of elements like nickel relies predominantly on mass spectrometry.[\[7\]](#)[\[8\]](#)[\[9\]](#) This powerful analytical technique allows for the separation of ions based on their mass-to-charge ratio.

Methodological Overview: Mass Spectrometry

The fundamental workflow for isotopic analysis via mass spectrometry involves several key stages:

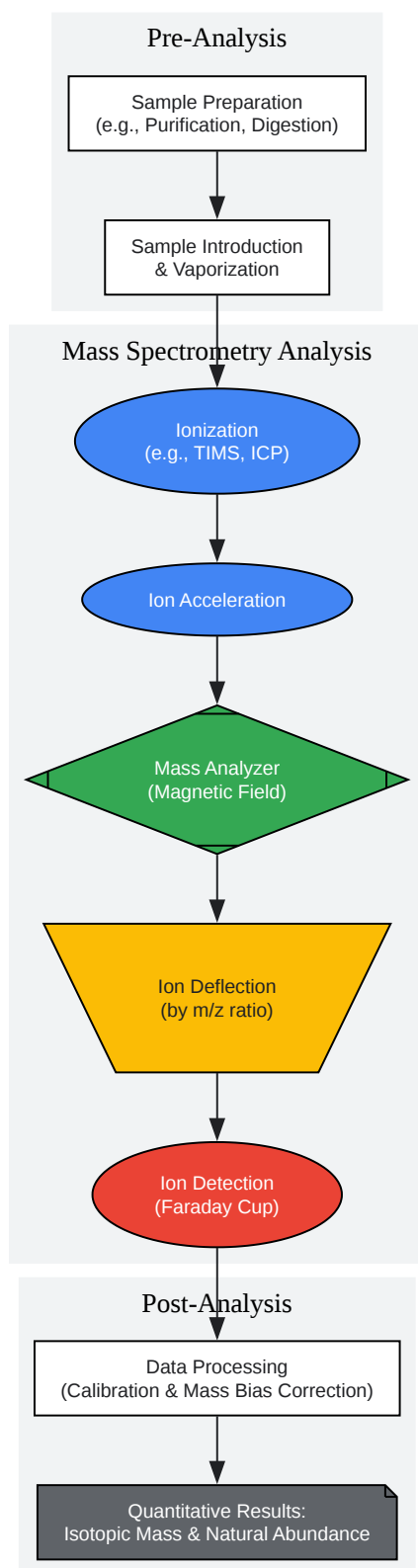
- **Sample Preparation and Purification:** The initial step involves the meticulous preparation of the nickel sample. For high-precision measurements, this often requires purification of the element from the sample matrix to avoid isobaric interferences (ions of other elements that have a similar mass-to-charge ratio). This can be achieved through techniques such as cation exchange chromatography.[\[10\]](#) In some applications, particularly for biological materials, the sample may be digested and the nickel converted into a volatile chelate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[\[11\]](#)
- **Ionization:** The purified sample is introduced into the mass spectrometer, where it is vaporized and then ionized. Techniques such as Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are commonly

employed.[5][12] In TIMS, the sample is heated on a metal filament until it ionizes. In ICP-MS, the sample is introduced into a high-temperature plasma, which atomizes and ionizes it.

- **Mass Analysis:** The resulting beam of ions is accelerated and directed into a mass analyzer, typically a magnetic sector. The magnetic field deflects the ions according to their mass-to-charge ratio; lighter ions are deflected more than heavier ones.[9] This spatial separation allows for the distinct measurement of each isotope.
- **Detection:** The separated ion beams are collected by detectors, such as Faraday cups, which measure the ion current for each isotope. The ratio of these currents corresponds to the relative abundance of the isotopes in the sample.
- **Calibration and Data Analysis:** To achieve absolute isotopic ratios, the mass spectrometer is calibrated using synthetic isotopic standards of known composition.[5][6] The raw detector signals are corrected for mass bias and other instrumental effects to yield highly accurate and precise data on isotopic abundance and mass.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the isotopic abundance and mass of **Nickel-62** using mass spectrometry.



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Workflow for Isotopic Analysis via Mass Spectrometry.

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